Tricreatine citrate is a compound formed from the combination of creatine and citric acid, typically in a ratio of three molecules of creatine to one molecule of citric acid. This compound is notable for its enhanced solubility compared to other forms of creatine, making it a popular choice in dietary supplements aimed at improving athletic performance and muscle recovery. The acidic nature of tricreatine citrate (with a pH around 3.2) increases its solubility in water, allowing for easier absorption in the body .
The formation of tricreatine citrate involves the reaction between creatine and citric acid. In this process, citric acid acts as an acid-base reactant, facilitating the protonation of the creatine molecule. The chemical reaction can be summarized as follows:
This reaction results in the formation of a stable compound that retains the functional properties of both creatine and citrate, allowing for enhanced bioavailability and solubility .
Tricreatine citrate exhibits several biological activities primarily related to energy metabolism. Creatine itself plays a crucial role in the recycling of adenosine triphosphate (ATP), which is essential for muscle contractions during exercise. The presence of citrate enhances this effect by participating in the citric acid cycle, providing additional energy substrates for ATP production . Studies have shown that supplementation with tricreatine citrate can improve exercise performance, increase muscle strength, and enhance recovery post-exercise .
The synthesis of tricreatine citrate can be achieved through various methods, typically involving the reaction of creatine with citric acid under controlled conditions. Common methods include:
These methods ensure that the final product has a high purity level and retains its functional properties.
Tricreatine citrate is primarily used as a dietary supplement for athletes and fitness enthusiasts. Its applications include:
Additionally, it may be used in functional foods and as an ingredient in various nutritional formulations.
Research on tricreatine citrate has highlighted its interactions with other compounds in dietary supplements. Notably, studies have compared its effects with other forms of creatine, such as creatine monohydrate and creatine pyruvate. Results indicate that while tricreatine citrate enhances performance metrics like force output and contraction velocity, its effects may diminish over prolonged use compared to other forms like creatine pyruvate, which shows more consistent benefits across different exercise intervals .
Moreover, interactions with nutrients such as carbohydrates may enhance its uptake and effectiveness when taken post-exercise.
Several compounds are chemically similar to tricreatine citrate, primarily differing in their molecular structure or functional groups. Here are some notable comparisons:
Compound | Creatine Content (%) | Solubility (g/L) | Unique Features |
---|---|---|---|
Tricreatine Citrate | 66 | 29 | Enhanced solubility due to citric acid |
Creatine Monohydrate | 87.9 | 14 | Most common form; lower solubility |
Creatine Ethyl Ester | 82.4 | Not specified | Claims improved absorption but less stable |
Creatine Malate | 74.7 | Not specified | Combines creatine with malic acid |
Creatine Pyruvate | 60 | 54 | Higher solubility; potential cognitive benefits |
Tricreatine citrate's unique selling point lies in its improved solubility and bioavailability compared to traditional creatine monohydrate, making it particularly appealing for those seeking rapid absorption and effective performance enhancement during physical activity .
The synthesis of tricreatine citrate hinges on precise stoichiometric ratios between creatine monohydrate and citric acid. As detailed in U.S. Patent 6,211,407, tricreatine citrate is synthesized by reacting creatine monohydrate with citric acid in a 3:1 molar ratio within an anhydrous methanol solvent system. The process involves sequential steps:
This method yields tricreatine citrate with a melting point of 154°C and a creatine content of 67.2% as verified by assay. Comparative analyses with dicreatine citrate (2:1 ratio) reveal distinct physicochemical properties, including higher thermal stability and creatine density in the tricreatine form.
Table 1: Key Reaction Parameters for Tricreatine Citrate Synthesis
Parameter | Value | Source |
---|---|---|
Molar Ratio (Creatine:CA) | 3:1 | |
Solvent | Anhydrous Methanol | |
Reaction Time | 4 hours | |
Drying Temperature | 45°C ± 5°C | |
Final Melting Point | 154°C |
Industrial-scale manufacturing requires meticulous control of stoichiometry and pH to maximize yield and minimize byproducts. Deviations from the 3:1 creatine-to-citric-acid ratio result in incomplete complexation, as demonstrated by assays showing creatine content dropping to 57.7% in dicreatine citrate (2:1 ratio) versus 67.2% in tricreatine citrate. pH monitoring during dissolution ensures citric acid remains fully protonated, facilitating ionic interactions with creatine’s cationic guanidinium group.
Critical Factors in Process Optimization:
Post-reaction analyses using nuclear magnetic resonance (NMR) spectroscopy confirm the absence of unreacted citric acid, with residual methanol levels kept below 500 ppm through vacuum drying.
The fundamental mechanism through which tricreatine citrate influences adenosine triphosphate regeneration centers on the creatine kinase system, which catalyzes the reversible transphosphorylation reaction between creatine and adenosine triphosphate to produce phosphocreatine and adenosine diphosphate [5] [6]. Research demonstrates that creatine supplementation, including forms such as tricreatine citrate, increases total creatine concentrations in skeletal muscle by approximately 20-25%, with phosphocreatine levels increasing by 20-22% and free creatine concentrations rising by 17-30% [7] [8] [6].
The molecular interactions within adenosine triphosphate regeneration pathways involve both cytosolic and mitochondrial creatine kinase isoenzymes that function as spatial and temporal energy buffers [9] [5]. Mitochondrial creatine kinase, located in the intermembrane space, forms octameric structures that facilitate the transfer of high-energy phosphate groups from mitochondrial adenosine triphosphate to creatine, generating phosphocreatine for export to the cytosol [10] [9]. The cytosolic creatine kinase isoenzymes subsequently regenerate adenosine triphosphate from phosphocreatine and adenosine diphosphate at sites of high energy demand, maintaining adenosine triphosphate concentrations while preventing significant accumulation of adenosine diphosphate [5] [11].
Table 1: Biochemical Parameters of Tricreatine Citrate and Cellular Energy Systems
Parameter | Value | Unit | Reference Context |
---|---|---|---|
Tricreatine Citrate Molecular Weight | 585.5 | g/mol | Molecular structure of tricreatine citrate complex |
Creatine Content in Tricreatine Citrate | 66 | % | Proportion of creatine in tricreatine citrate versus monohydrate |
Muscle Total Creatine Concentration (pre-supplementation) | 120 | mmol/kg dry mass | Baseline muscle creatine levels in healthy individuals |
Muscle Phosphocreatine Concentration (pre-supplementation) | 80-85 | mmol/kg dry mass | Phosphocreatine baseline levels in skeletal muscle |
Phosphocreatine/Total Creatine Ratio (pre-supplementation) | 0.6-0.8 | ratio | Energy charge ratio in resting muscle |
Total Creatine Increase after Supplementation | 20-25 | % | Typical increase in total creatine with supplementation |
Phosphocreatine Energy Content (body conditions) | 13000 | cal/mol | Energy content at body temperature and concentrations |
Maximum Creatine Kinase Adenosine Triphosphate Synthesis Rate | 30 | μmol·s⁻¹·g⁻¹ | Maximal rate of adenosine triphosphate regeneration by creatine kinase |
The phosphocreatine shuttle hypothesis describes the mechanism by which high-energy phosphates are transported from mitochondrial sites of adenosine triphosphate production to cytosolic sites of adenosine triphosphate utilization [11] [12]. This process involves three key steps: phosphocreatine formation at mitochondria through the reverse creatine kinase reaction, diffusion of phosphocreatine to sites of energy demand, and regeneration of adenosine triphosphate from adenosine diphosphate and phosphocreatine via the forward creatine kinase reaction [11]. The efficiency of this system is enhanced by the higher energy content of phosphocreatine compared to adenosine triphosphate, with phosphocreatine containing approximately 13,000 calories per mole under physiological conditions versus 12,000 calories per mole for each high-energy phosphate bond in adenosine triphosphate [13] [14].
Tricreatine citrate supplementation studies demonstrate enhanced bioavailability compared to creatine monohydrate, with peak plasma concentrations and area under the curve measurements showing 14% higher values for tricreatine citrate [4]. This improved bioavailability translates to more efficient muscle creatine uptake through the sodium chloride-dependent creatine transporter, leading to greater phosphocreatine stores and enhanced adenosine triphosphate regeneration capacity [6] [4]. Research indicates that the creatine kinase system can generate adenosine triphosphate at rates exceeding 30 micromoles per second per gram in cardiac muscle, far surpassing the 2.5 micromoles per second per gram achievable through oxidative phosphorylation alone [6].
The citrate component of tricreatine citrate introduces additional metabolic interactions through mitochondrial citrate transport systems and anaplerotic reactions that replenish tricarboxylic acid cycle intermediates [15] [16] [17]. The mitochondrial citrate carrier, also known as the tricarboxylate transport protein, facilitates the obligatory exchange of citrate for malate or phosphoenolpyruvate across the inner mitochondrial membrane [15] [16]. This transport system operates through facilitated diffusion mechanisms and plays crucial roles in fatty acid biosynthesis, cholesterol synthesis, and cellular energy metabolism [16] [17].
Research demonstrates that the mitochondrial citrate carrier catalyzes citrate efflux from the mitochondrial matrix in exchange for cytosolic anions, with the transported citrate serving as substrate for cytosolic adenosine triphosphate-citrate lyase [17] [18]. This enzyme cleaves citrate into acetyl-coenzyme A and oxaloacetate, providing building blocks for lipid synthesis while generating oxaloacetate that can participate in gluconeogenesis or be reduced to malate for return to mitochondria [17] [19]. The regulation of citrate transport depends on substrate availability, energy state, and the concentration gradients of tricarboxylates and dicarboxylates across the inner mitochondrial membrane [16] [18].
Table 2: Mitochondrial Transport and Energy Transfer Systems
Transport System | Primary Function | Mechanism | Regulation |
---|---|---|---|
Mitochondrial Citrate Carrier | Citrate efflux from mitochondria | Obligatory exchange: citrate out, malate/phosphoenolpyruvate in | Substrate availability and energy state |
Tricarboxylate Transport Protein | Citrate/malate exchange across inner membrane | Facilitated diffusion of tricarboxylates | pH and ionic gradients |
Cytosolic Adenosine Triphosphate-Citrate Lyase | Citrate cleavage to acetyl-coenzyme A and oxaloacetate | Adenosine triphosphate-dependent cleavage reaction | Citrate availability and adenosine triphosphate levels |
Mitochondrial Creatine Kinase | Phosphocreatine formation from mitochondrial adenosine triphosphate | Transphosphorylation: adenosine triphosphate + creatine → phosphocreatine + adenosine diphosphate | Adenosine triphosphate/adenosine diphosphate ratio and substrate levels |
Cytosolic Creatine Kinase | Adenosine triphosphate regeneration from phosphocreatine and adenosine diphosphate | Transphosphorylation: phosphocreatine + adenosine diphosphate → adenosine triphosphate + creatine | Adenosine diphosphate availability and energy demand |
Anaplerotic reactions represent metabolic processes that replenish tricarboxylic acid cycle intermediates depleted during catabolic and anabolic processes [20]. The most significant anaplerotic reaction involves pyruvate carboxylase, which converts pyruvate to oxaloacetate using carbon dioxide and adenosine triphosphate [20] [21]. This reaction becomes particularly important during periods of high energy demand when tricarboxylic acid cycle intermediates are withdrawn for biosynthetic purposes or when citrate is exported from mitochondria for cytosolic metabolism [17] [20].
Studies indicate that creatine supplementation influences mitochondrial metabolism beyond the direct effects of the creatine kinase system [21] [6]. Research using muscle cell cultures demonstrates that creatine supplementation increases glucose oxidation and citrate synthase activity, suggesting enhanced mitochondrial function and tricarboxylic acid cycle flux [21]. The mechanism involves creatine-induced changes in cellular energy state that stimulate mitochondrial biogenesis and oxidative metabolism, with increased carbon dioxide production observed in creatine-supplemented cells compared to controls [21].
The integration of citrate transport and creatine metabolism creates metabolic flexibility that allows cells to adapt to varying energy demands [17] [6]. When cellular adenosine triphosphate demand exceeds mitochondrial production capacity, the phosphocreatine system provides immediate energy while citrate export supports biosynthetic processes and maintains tricarboxylic acid cycle function [17] [21]. This coordination is particularly important in tissues with high energy turnover, such as skeletal muscle, where both rapid adenosine triphosphate regeneration and metabolic intermediate availability are essential for optimal function [9] [6].
The accumulation of glycolytic byproducts represents a primary mechanism of muscle fatigue during high-intensity exercise, with inorganic phosphate, adenosine diphosphate, lactate, hydrogen ions, magnesium, and ammonia all contributing to impaired contractile function [22] [23] [24]. Tricreatine citrate influences the accumulation of these metabolites through multiple mechanisms related to enhanced energy buffering capacity, improved adenosine triphosphate regeneration efficiency, and potential pH buffering effects from the citrate component [25] [3] [26].
Inorganic phosphate accumulation during intense exercise impairs muscle function by inhibiting calcium release from the sarcoplasmic reticulum and reducing myofibrillar calcium sensitivity [22] [23] [27]. Research demonstrates that creatine supplementation, including tricreatine citrate, reduces inorganic phosphate accumulation during repeated high-intensity contractions by maintaining higher phosphocreatine concentrations that serve as an immediate source of high-energy phosphates [25] [8]. Studies using magnetic resonance spectroscopy show that creatine-supplemented individuals maintain lower inorganic phosphate levels and higher pH values during intermittent exercise compared to placebo groups [25].
Table 3: Glycolytic Byproducts and Fatigue Mechanisms
Byproduct | Source | Fatigue Mechanism | Tricreatine Citrate Effect |
---|---|---|---|
Inorganic Phosphate | Adenosine triphosphate and phosphocreatine hydrolysis | Inhibits calcium release, reduces contractile force | Reduced inorganic phosphate accumulation via enhanced phosphocreatine buffer |
Adenosine Diphosphate | Adenosine triphosphate hydrolysis during muscle contraction | Slows cross-bridge cycling, impairs relaxation | Maintained adenosine triphosphate/adenosine diphosphate ratio through creatine kinase system |
Lactate | Glycolytic conversion of pyruvate | Cellular acidosis, enzyme inhibition | Potential pH buffering via citrate component |
Hydrogen Ions | Lactate production and adenosine triphosphate hydrolysis | Reduces pH, inhibits glycolytic enzymes | Reduced hydrogen ion production through improved energy efficiency |
Magnesium | Adenosine triphosphate and phosphocreatine breakdown | Inhibits calcium release from sarcoplasmic reticulum | Lower magnesium release due to preserved energy status |
Ammonia | Adenine nucleotide degradation | Central nervous system effects | Decreased ammonia production through reduced nucleotide breakdown |
Adenosine diphosphate accumulation during muscle contraction impairs cross-bridge cycling and slows muscle relaxation by interfering with myosin adenosine triphosphatase activity and calcium uptake into the sarcoplasmic reticulum [23] [27]. The creatine kinase system effectively buffers adenosine diphosphate accumulation by rapidly rephosphorylating adenosine diphosphate to adenosine triphosphate using phosphocreatine as the phosphate donor [5] [27]. Research using creatine kinase knockout mice demonstrates that the absence of functional creatine kinase leads to impaired muscle performance associated with elevated adenosine diphosphate levels and reduced maximum shortening velocity [27].
Lactate accumulation and associated hydrogen ion production create cellular acidosis that inhibits key glycolytic enzymes and impairs excitation-contraction coupling [22] [24]. While lactate is now recognized as an important fuel source that can be shuttled between muscle fibers and oxidized for energy, excessive accumulation during high-intensity exercise contributes to fatigue [28] [24]. Studies examining tricreatine citrate supplementation report reduced ammonia release and improved maintenance of muscle power output during repeated high-intensity contractions, suggesting decreased reliance on adenine nucleotide degradation pathways that produce fatigue-associated metabolites [3] [26].
The citrate component of tricreatine citrate may provide additional buffering capacity against exercise-induced acidosis [3] [29]. Citrate serves as an important metabolic regulator with multiple functions beyond its role in the tricarboxylic acid cycle, including participation in pH homeostasis and cellular signaling pathways [29]. Research indicates that citrate can modulate inflammatory responses and cellular metabolism through effects on key regulatory enzymes, potentially contributing to improved exercise tolerance and reduced fatigue development [29].
Spectrophotometric analysis provides fundamental insights into the chelation properties and molecular interactions of tricreatine citrate, particularly focusing on the citrate moiety's capacity to form coordination complexes with metal ions. The analytical approach exploits the ultraviolet absorption characteristics of citric acid under controlled pH conditions to evaluate chelation behavior and complex formation [7].
The optimized spectrophotometric method requires acidification of citrate-containing solutions to pH values below 1.0 using 0.25 molar hydrochloric acid to suppress dissociation and maintain citric acid in its undissociated form [7]. Under these conditions, the absorption maximum shifts to 209 nanometers, providing enhanced sensitivity and selectivity for quantitative analysis [7]. The spectral characteristics demonstrate significant improvements compared to neutral pH conditions, where absorption maxima are poorly defined and measurement accuracy is compromised [7].
The chelation properties of citrate in tricreatine citrate are evidenced through spectroscopic studies demonstrating the formation of stable complexes with various metal ions. The citrate moiety exhibits multidentate ligand behavior, utilizing both carboxylate and hydroxyl functional groups for coordination [8]. Near-infrared spectroscopy reveals characteristic peaks at 6800, 6370, and 5150 wavenumbers, which serve as indicators of chelation formation and ligand-to-ligand charge transfer transitions [8].
Table 2: Spectrophotometric Analysis Parameters for Citrate Chelation Properties
Parameter | Specifications | Reference |
---|---|---|
Wavelength Range (nm) | 190-280 | [7] |
Optimal Detection Wavelength (nm) | 209 | [7] |
pH Conditions | < 1.0 | [7] |
Buffer System | 0.25 mol/L HCl | [7] |
Sample Preparation | Acidified aqueous solution | [7] |
Concentration Range (mmol/L) | 0.5-5.0 | [7] |
Limit of Detection (LOD) | < 60 nM (citrate) | [9] |
Limit of Quantification (LOQ) | 3 × LOD | [7] |
The chelation mechanism involves the coordination of metal ions through the carboxylate groups and the central hydroxyl group of citric acid, forming thermodynamically stable complexes with varying stoichiometry depending on the metal ion and solution conditions [8]. Infrared spectroscopy studies reveal characteristic changes in the carbonyl stretching frequencies and hydroxyl bending modes upon complex formation, providing direct evidence of chelation [8].
The stability constants for citrate-metal complexes demonstrate pH-dependent behavior, with higher stability observed under acidic conditions. For example, uranium-citrate complexes exhibit log β values of 8.71 at pH 4.0, while more complex ternary systems show enhanced stability with log β values reaching 20.47 [10]. These findings indicate the potential for tricreatine citrate to exhibit similar chelation behavior, influencing its bioavailability and pharmacokinetic properties.
The spectrophotometric method validation encompasses precision, accuracy, and robustness parameters. Precision studies demonstrate relative standard deviations below 2 percent for replicate measurements, while accuracy assessments show recovery values ranging from 98.16 to 124.08 percent across the analytical range [7]. The method exhibits excellent linearity with correlation coefficients of 0.9999, confirming adherence to Beer-Lambert law principles [7].
Bioanalytical methodology for tricreatine citrate bioavailability assessment employs liquid chromatography-tandem mass spectrometry techniques to quantify creatine and related metabolites in biological matrices. These sophisticated analytical approaches enable precise pharmacokinetic profiling and comparative bioavailability studies between different creatine formulations [9] [11].
The liquid chromatography-tandem mass spectrometry method utilizes a simple sample preparation protocol involving dilution of biological samples with water and internal standard addition. For plasma and urine analysis, 10 microliters of sample is combined with 20 microliters of deuterated citric acid internal standard and diluted to 400 microliters with water [11]. The chromatographic separation employs isocratic elution on a C18 column using 2 millimolar ammonium acetate with 0.1 percent formic acid as the mobile phase [11].
Mass spectrometric detection operates in multiple reaction monitoring mode, monitoring the transition from molecular ion m/z 191.0 to product ion m/z 111.0 for citrate quantification, with deuterated citrate serving as internal standard (m/z 195.0 to m/z 113.0) [11]. The retention time for both analyte and internal standard is 1.4 minutes, with a total analysis time of 4.0 minutes injection-to-injection [11].
Table 3: Bioanalytical Assay Parameters for Bioavailability Assessment
Parameter | Specifications | Reference |
---|---|---|
Detection Method | LC-MS/MS | [9] [11] |
Sample Matrix | Human plasma/urine | [9] [11] |
Sample Volume (μL) | 10 | [11] |
Mobile Phase | 2 mmol/L ammonium acetate + 0.1% formic acid | [11] |
Detection Wavelength (nm) | MS detection (m/z 191.0→111.0) | [11] |
Retention Time (min) | 1.4 | [11] |
Linear Range | Up to 9600 mmol/L | [11] |
Recovery (%) | > 95 | [9] |
Precision (% RSD) | < 5.4 | [11] |
Pharmacokinetic studies demonstrate that tricreatine citrate exhibits bioavailability characteristics comparable to creatine monohydrate when administered in equimolar doses. Peak plasma concentrations of creatine following tricreatine citrate administration reach 855.3 ± 165.1 micromolar per liter, compared to 761.9 ± 107.7 micromolar per liter for creatine monohydrate [12]. The area under the curve values show no significant differences between formulations (2627 ± 506.8 versus 2384 ± 376.5 millimolar-hours), indicating equivalent systemic exposure [12].
Whole body creatine retention studies provide additional bioavailability insights through measurement of urinary creatine excretion over controlled time periods. Tricreatine citrate demonstrates retention values of 63 ± 13 percent over a three-day supplementation period, comparable to the 61 ± 15 percent retention observed with creatine monohydrate [5]. These findings suggest that the citrate salt formation does not significantly alter the overall bioavailability of creatine for muscle uptake and utilization.
Table 4: Stability Data for Tricreatine Citrate
Storage Condition | Time Period | Degradation (%) | Primary Degradation Product | Reference |
---|---|---|---|---|
Room Temperature (25°C) | 45 days | 90 | Creatinine | [6] |
Refrigerated (4°C) | 45 days | 80 | Creatinine | [6] |
Accelerated (40°C) | 28 days | Creatinine: 770 ppm | Creatinine | [5] |
Aqueous Solution (RT) | 45 days | 90 | Creatinine | [6] |
Aqueous Solution (4°C) | 45 days | 80 | Creatinine | [6] |
The bioanalytical method validation encompasses comprehensive assessment of selectivity, linearity, precision, accuracy, and stability parameters. The calibration curve demonstrates excellent linearity up to 9600 millimolar per liter with correlation coefficients exceeding 0.9998 [11]. Recovery studies show values consistently above 95 percent across the analytical range, while precision measurements yield relative standard deviations below 5.4 percent for both within-day and between-day assessments [9] [11].
Table 5: Molecular Characteristics of Tricreatine Citrate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₃₅N₉O₁₃ | [13] [14] |
Molecular Weight (g/mol) | 585.52 | [13] [14] |
CAS Registry Number | 331942-94-0 | [13] [15] |
Creatine Content (%) | 66-69 | [16] |
Citric Acid Content (%) | 32-34 | [16] |
Water Solubility (g/L, 25°C) | 29 (pH 3.2) | [12] |
pH (aqueous solution) | 3.2 | [12] |
Melting Point | Not determined | [17] |